molecular formula C20H13ClN4O6 B3826405 N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE

N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE

Cat. No.: B3826405
M. Wt: 440.8 g/mol
InChI Key: MJIAVJYWPKKORZ-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-(3-nitrobenzamido)phenyl]-3-nitrobenzamide is a benzamide derivative featuring a chloro substituent at the 3-position and dual nitrobenzamido groups at the 4- and 3-positions of the aromatic rings.

Properties

IUPAC Name

N-[3-chloro-4-[(3-nitrobenzoyl)amino]phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O6/c21-17-11-14(22-19(26)12-3-1-5-15(9-12)24(28)29)7-8-18(17)23-20(27)13-4-2-6-16(10-13)25(30)31/h1-11H,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIAVJYWPKKORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE can be achieved through a multi-step process. One common method involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in acetic acid as a solvent. This reaction yields the desired bis amide compound with good purity and yield . The compound is characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents like acetic acid or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include amines (from reduction) and substituted derivatives (from nucleophilic substitution).

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its biological activity by interacting with enzymes and receptors. The exact molecular pathways and targets are still under investigation, but the compound is believed to exert its effects through modulation of cellular processes and inhibition of specific enzymes .

Comparison with Similar Compounds

Structural Analysis

  • Substituent Effects: Compared to N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide , the target compound replaces the acetamido group with a nitrobenzamido group. The 3-chloro-N-phenyl-phthalimide shares a chloro-aromatic core but lacks the benzamide backbone. Its phthalimide structure is rigid, favoring polymer synthesis, whereas the target compound’s flexibility may suit pharmaceutical applications.

Physico-Chemical Properties

  • Density and Stability: The 3-amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide has a density of 1.304 g/cm³ and is stored at room temperature.
  • Synthetic Routes: Substitution and condensation reactions described for N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide could apply to the target compound, with nitration steps added for nitro group introduction.

Functional Implications

  • Pharmaceutical Potential: Quinoline derivatives with chloro and pyridylmethoxy groups (e.g., EP 3 222 620 B1 ) are used in kinase inhibitors, suggesting the target compound’s nitro groups could modulate similar biological pathways.
  • Agrochemical Applications :
    • Structural similarity to flutolanil and cyprofuram implies herbicidal or fungicidal activity, though nitro groups may alter toxicity profiles.

Research Findings and Data Gaps

  • Synthesis Challenges :
    • The nitro groups in the target compound may require controlled nitration conditions to avoid byproducts, as seen in 3-[2-(4-nitrophenylhydrazin]-3-oxo-N-phenylpropanamide synthesis .
  • Biological Activity: No direct evidence links the target compound to specific assays, but analogs like cyprofuram and kinase-targeting quinoline derivatives suggest testable hypotheses for antimicrobial or anticancer activity.

Biological Activity

N-[3-Chloro-4-(3-nitrobenzamido)phenyl]-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available research on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of both nitro and amide functional groups. Its molecular formula is C15H12ClN3O4, and its IUPAC name reflects its intricate arrangement of atoms.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related nitrobenzamide derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCancer TypeMechanism of ActionReference
Nitrobenzamide Derivative ABreast CancerInduction of apoptosis via caspase activation
Nitrobenzamide Derivative BLung CancerCell cycle arrest at G2/M phase
This compoundVarious Cancer TypesPotential apoptosis induction (under investigation)

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that the compound may inhibit bacterial growth, although specific mechanisms remain to be fully elucidated. The presence of the nitro group is often associated with increased antimicrobial activity in similar compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Nitro groups can interfere with nucleic acid synthesis, leading to impaired cell division.
  • Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
  • Modulation of Enzyme Activity : It may affect various enzymes involved in metabolic pathways, impacting cellular homeostasis.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : In vitro studies demonstrated that this compound significantly reduced the viability of human breast cancer cells compared to control groups, suggesting its potential as a therapeutic agent .
  • Case Study 2 : A comparative study with other nitro-containing compounds showed enhanced efficacy against resistant bacterial strains, indicating a promising avenue for antibiotic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE
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N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE

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